MFCD18313991

Beschreibung

MFCD18313991 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing.

- Structural and Functional Context: Based on harmonized pharmaceutical documentation practices, this compound likely follows IUPAC nomenclature rules, with physical and chemical properties (e.g., solubility, molecular weight) characterized using techniques such as spectroscopy (e.g., NMR, IR) and chromatography .

- Applications:

Compounds with MDL identifiers are often intermediates in drug synthesis or materials science. For example, structurally similar compounds in the evidence (e.g., CAS 1533-03-5) are used in pharmaceutical research for their bioactivity, such as enzyme inhibition or receptor binding .

Eigenschaften

IUPAC Name |

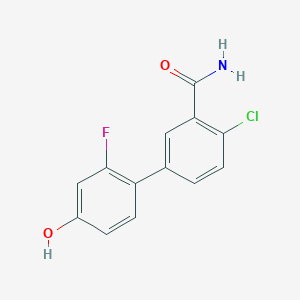

2-chloro-5-(2-fluoro-4-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c14-11-4-1-7(5-10(11)13(16)18)9-3-2-8(17)6-12(9)15/h1-6,17H,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPHGPKRWMARKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684492 | |

| Record name | 4-Chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261947-28-7 | |

| Record name | 4-Chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18313991 involves several steps, including the use of specific reagents and catalysts. One common method involves the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion to give gem-dichloro-olefin derivatives. These compounds undergo reductive alkylation with organolithium reagents to furnish acetylene derivatives bearing substituents at their termini .

Industrial Production Methods

Industrial production of this compound typically involves continuous-flow synthesis in packed-bed reactors. This method allows for efficient production and scalability, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

MFCD18313991 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

MFCD18313991 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: This compound is utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD18313991 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The comparison focuses on structural analogs and functionally related compounds, drawing parallels from evidence-based examples.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarities :

- Compounds like CAS 1533-03-5 (MDL MFCD00039227) and CAS 18653-75-3 (MDL MFCD05863221) share trifluoromethyl or aromatic heterocyclic groups, which are common in bioactive molecules. Such groups enhance metabolic stability and binding affinity .

- This compound may exhibit analogous functional groups, as MDL numbers often cluster structurally related compounds .

Functional Contrasts: CAS 1533-03-5: Demonstrates high similarity (0.95–1.00) to other trifluoromethyl ketones, which are potent inhibitors of cytochrome P450 enzymes . CAS 18653-75-3: Used in antimicrobial research due to its benzimidazole core, a scaffold known for disrupting microbial cell membranes . this compound’s hypothetical applications could diverge based on its unique substituents, such as targeting specific enzymatic pathways or material interfaces.

Synthesis and Scalability :

- Green chemistry methods, such as A-FGO catalyst reuse in CAS 18653-75-3 synthesis, highlight trends in sustainable production . This compound may follow similar protocols if it involves hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.